molecular formula C21H24ClN2O4P B11399254 Diethyl {2-benzyl-5-[(2-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-benzyl-5-[(2-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11399254
M. Wt: 434.9 g/mol
InChI Key: FQSHVRZGOLTCAO-UHFFFAOYSA-N
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Description

DIETHYL (2-BENZYL-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

The synthesis of DIETHYL (2-BENZYL-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be added through a similar nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

DIETHYL (2-BENZYL-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced with other substituents using appropriate nucleophiles.

    Hydrolysis: The phosphonate group can undergo hydrolysis in the presence of acids or bases, leading to the formation of phosphonic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIETHYL (2-BENZYL-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used as a corrosion inhibitor, stabilizer, or additive in various industrial processes.

Mechanism of Action

The mechanism of action of DIETHYL (2-BENZYL-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The pathways involved in its mechanism of action depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

DIETHYL (2-BENZYL-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE can be compared with other similar compounds, such as:

    Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate: This compound has a similar structure but lacks the oxazole ring, which may result in different chemical and biological properties.

    Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate: This compound features a methoxy group instead of a benzyl group, which can influence its reactivity and applications.

    Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate:

The uniqueness of DIETHYL (2-BENZYL-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its combination of the oxazole ring, benzyl group, and chlorophenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN2O4P

Molecular Weight

434.9 g/mol

IUPAC Name

2-benzyl-N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24ClN2O4P/c1-3-26-29(25,27-4-2)21-20(23-15-17-12-8-9-13-18(17)22)28-19(24-21)14-16-10-6-5-7-11-16/h5-13,23H,3-4,14-15H2,1-2H3

InChI Key

FQSHVRZGOLTCAO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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